molecular formula C20H21ClN2O B5725846 1-benzyl-4-[3-(2-chlorophenyl)acryloyl]piperazine

1-benzyl-4-[3-(2-chlorophenyl)acryloyl]piperazine

Cat. No. B5725846
M. Wt: 340.8 g/mol
InChI Key: CRUOYHDEIBVPAS-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-[3-(2-chlorophenyl)acryloyl]piperazine is a chemical compound that has shown promising results in scientific research. This compound is a piperazine derivative that has been synthesized using various methods. It has been studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 1-benzyl-4-[3-(2-chlorophenyl)acryloyl]piperazine is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. It has also been reported to inhibit the growth of fungal cells by disrupting the cell membrane and inhibiting the synthesis of ergosterol, which is an essential component of the fungal cell membrane. Furthermore, it has been reported to inhibit the replication of certain viruses by interfering with the viral DNA synthesis.
Biochemical and Physiological Effects:
1-benzyl-4-[3-(2-chlorophenyl)acryloyl]piperazine has been reported to exhibit several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of fungal cells, and inhibit the replication of certain viruses. Furthermore, it has been reported to exhibit low toxicity in normal cells, indicating its potential as a safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

1-benzyl-4-[3-(2-chlorophenyl)acryloyl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits low toxicity in normal cells. Furthermore, it has been reported to exhibit potent anticancer, antifungal, and antiviral activities. However, there are also some limitations to its use in lab experiments. It is not soluble in water, which can make it difficult to use in certain assays. Furthermore, its mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its effects.

Future Directions

There are several future directions for the study of 1-benzyl-4-[3-(2-chlorophenyl)acryloyl]piperazine. One direction is to investigate its potential as a lead compound for the development of new drugs for the treatment of cancer, fungal infections, and viral infections. Another direction is to investigate its mechanism of action in more detail, which could lead to a better understanding of its potential therapeutic applications. Furthermore, future studies could investigate its effects in combination with other drugs, which could lead to synergistic effects and improved therapeutic outcomes.

Synthesis Methods

The synthesis of 1-benzyl-4-[3-(2-chlorophenyl)acryloyl]piperazine has been reported in several research articles. The most common method involves the reaction of 1-benzylpiperazine with 2-chlorophenylacrylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions for several hours. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

1-benzyl-4-[3-(2-chlorophenyl)acryloyl]piperazine has been studied for its potential applications in various fields of medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antiviral activities. Several studies have investigated its potential as a lead compound for the development of new drugs for the treatment of cancer, fungal infections, and viral infections.

properties

IUPAC Name

(E)-1-(4-benzylpiperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O/c21-19-9-5-4-8-18(19)10-11-20(24)23-14-12-22(13-15-23)16-17-6-2-1-3-7-17/h1-11H,12-16H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUOYHDEIBVPAS-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-benzylpiperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one

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